N-Me-Dl-Phe-Ome HCl

Description

BenchChem offers high-quality N-Me-Dl-Phe-Ome HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Dl-Phe-Ome HCl including the price, delivery time, and more detailed information at info@benchchem.com.

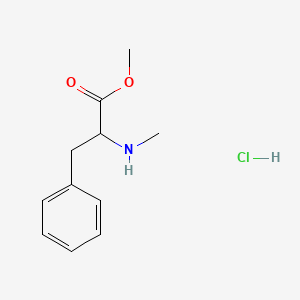

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16975-45-4 | |

| Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Physicochemical Characterization of N-Methyl-DL-phenylalanine Methyl Ester Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a synthetic derivative of the essential amino acid phenylalanine.[1] As a modified amino acid, it serves as a crucial building block in peptide synthesis and biochemical research, particularly in the development of neuroprotective agents.[2] The strategic addition of a methyl group to the alpha-amino nitrogen (N-methylation) and the conversion of the carboxylic acid to a methyl ester significantly alter the molecule's properties. These modifications can enhance proteolytic stability, increase cell permeability, and improve the pharmacokinetic profile of peptides incorporating this moiety.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of N-Me-Dl-Phe-Ome HCl, with a primary focus on the determination and significance of its molecular weight. It further details validated experimental protocols for its characterization, offering a self-validating framework for its analysis in a research and development setting.

Section 1: Introduction to N-Methylated Amino Acid Derivatives

N-methylated amino acids are prevalent in a variety of natural peptides that exhibit a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive functions.[4] In medicinal chemistry, the substitution of standard amino acids with their N-methylated counterparts is a key strategy for optimizing peptide-based drug candidates.[3] This modification imparts several advantageous properties:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by proteases, which can increase the in vivo half-life of a peptide therapeutic.[3]

-

Improved Membrane Permeability: N-methylation can increase lipophilicity and reduce the number of hydrogen bond donors, which may improve a peptide's ability to cross cell membranes and the blood-brain barrier.[3][6]

-

Conformational Constraint: The presence of the methyl group can restrict the conformational freedom of the peptide backbone, sometimes locking it into a bioactive conformation that enhances receptor affinity and specificity.[4]

N-Me-Dl-Phe-Ome HCl embodies these strategic modifications. It is supplied as a stable, water-soluble, white crystalline powder, making it convenient for use in various research and formulation activities.[1][2] The hydrochloride salt form further enhances its stability and solubility.[1]

Caption: 2D Structure of N-Me-Dl-Phe-Ome HCl.

Section 2: Fundamental Physicochemical Properties

Accurate characterization begins with defining the fundamental properties of a compound. The molecular weight is a cornerstone of this characterization, essential for everything from reaction stoichiometry to analytical identity confirmation. For N-Me-Dl-Phe-Ome HCl, it is critical to distinguish between the average molecular weight (used for bulk measurements) and the monoisotopic mass (used for high-resolution mass spectrometry).

| Property | Value | Source |

| Synonyms | N-Me-DL-Phe-OMe·HCl | [2] |

| CAS Number | 16975-45-4 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl (or C₁₁H₁₆ClNO₂) | [2] |

| Average Molecular Weight | 229.71 g/mol | [2] |

| Monoisotopic Mass | 229.08696 Da | [7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 139-143 °C | [2][8] |

| Solubility | Soluble in water | [1] |

Section 3: The Role of Molecular Weight in Compound Validation

The molecular weight is the single most fundamental piece of data that validates the identity of a synthesized or purchased compound. It serves as the initial checkpoint in any experimental workflow. An accurate molecular weight determination provides the first line of evidence that the material in the vial is indeed the material intended for the experiment, directly impacting the reliability and reproducibility of all subsequent results.

A typical workflow for validating a chemical reagent like N-Me-Dl-Phe-Ome HCl integrates multiple analytical techniques where molecular weight is a key parameter.

Caption: A typical workflow for the validation of a chemical reagent.

Section 4: Experimental Determination of Molecular Weight and Identity

To ensure trustworthiness, the identity of N-Me-Dl-Phe-Ome HCl must be confirmed experimentally. Mass spectrometry and elemental analysis are two orthogonal, self-validating methods to confirm molecular weight and formula.

Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing thermally labile and polar molecules like amino acid derivatives.[9] It measures the mass-to-charge ratio (m/z) of ions in the gas phase, providing a highly accurate determination of the molecular mass.[10]

Principle of Causality: For N-Me-Dl-Phe-Ome HCl, the analysis is performed on the free base (N-Me-Dl-Phe-Ome). In the ESI source, the molecule is expected to capture a proton to form the singly charged molecular ion, [M+H]⁺. The instrument will detect a peak corresponding to the mass of this ion.

-

Theoretical Monoisotopic Mass of Free Base (C₁₁H₁₅NO₂): 193.11 Da

-

Expected [M+H]⁺ Ion: 193.11 Da + 1.007 Da (proton) = 194.12 Da

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of N-Me-Dl-Phe-Ome HCl in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[11]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Look for a prominent peak at m/z ≈ 194.12. The high-resolution measurement should match the calculated exact mass of the [M+H]⁺ ion (194.1176 Da).

Method 2: Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, which, when matched with the molecular weight from MS, confirms the molecular formula.

Principle of Causality: The compound is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The measured percentages must align with the theoretical percentages calculated from the molecular formula C₁₁H₁₆ClNO₂.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.52 |

| Hydrogen (H) | 7.02 |

| Chlorine (Cl) | 15.44 |

| Nitrogen (N) | 6.10 |

| Oxygen (O) | 13.93 |

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.

-

Instrument Setup: Run a standard (e.g., acetanilide) to ensure the instrument is calibrated correctly.

-

Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (≈900-1000 °C) in a stream of oxygen.

-

Analysis: The instrument automatically separates and detects the combustion gases and calculates the elemental percentages.

-

Validation: Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable proof of purity and correct formula.

Section 5: The "DL" Designation: Implications of Chirality

The "DL" prefix in the name indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration in drug development, as different enantiomers of a chiral molecule often have distinct pharmacological and toxicological profiles. While the molecular weight of both enantiomers is identical, their biological activity can differ profoundly. Therefore, for pharmaceutical applications, it is often necessary to either synthesize a single enantiomer or separate the racemic mixture using techniques like chiral chromatography.

Conclusion

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a valuable synthetic building block for peptide and medicinal chemistry. Its utility is predicated on its precise chemical identity. The definitive confirmation of this identity rests on the accurate determination of its molecular weight (229.71 g/mol ) and molecular formula (C₁₁H₁₅NO₂·HCl). By employing a self-validating and orthogonal analytical approach, combining techniques like mass spectrometry and elemental analysis, researchers can proceed with confidence, ensuring the scientific integrity, reproducibility, and success of their downstream applications.

References

-

Miller, S. C., & Scanlan, T. S. (1997). A Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]

-

University of Babylon. Element analysis. [Link]

-

CAS. L-Ornithine - CAS Common Chemistry. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubChem. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. [Link]

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

-

Scribd. Organic Salt Analysis. [Link]

-

PubChem. Phenylalanylphenylalanine methyl ester hydrochloride. [Link]

-

Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]

-

UCI Department of Chemistry. Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. [Link]

Sources

- 1. CAS 16975-45-4: N-ME-DL-PHE-OME HCL | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 56845437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyl-DL-phenylalanine methyl ester hydrochloride | 16975-45-4 [sigmaaldrich.com]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of N-Me-Dl-Phe-Ome HCl

[1]

Executive Summary

N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a specialized amino acid derivative widely employed in the synthesis of peptidomimetics and neuroactive compounds.[1][2] Unlike standard amino acids, the N-methylation provides proteolytic resistance and conformational constraints, while the methyl ester protects the C-terminus during peptide coupling.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanism-based analysis of the compound's hazards, stability profiles, and experimental utility.[1] By understanding the molecular architecture—specifically the susceptibility of the ester moiety to hydrolysis and the acidic nature of the hydrochloride salt—researchers can implement self-validating safety and storage protocols.[1]

Chemical Identity & Molecular Architecture[1]

The physicochemical properties of N-Me-Dl-Phe-Ome HCl are dictated by its three core structural modifications: the racemic phenyl ring (hydrophobicity), the N-methyl group (steric hindrance), and the methyl ester (labile protecting group).[1]

Technical Specifications

| Property | Specification |

| Chemical Name | N-Methyl-DL-phenylalanine methyl ester hydrochloride |

| CAS Number | 16975-45-4 |

| Molecular Formula | C₁₁H₁₅NO₂[1][2] · HCl |

| Molecular Weight | 229.71 g/mol |

| Melting Point | 139–143 °C |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

| Appearance | White to off-white crystalline powder |

| Purity Standard | Typically ≥ 98% (TLC/HPLC) |

Structural Hierarchy & Functional Analysis[1]

The following diagram illustrates the functional components of the molecule and their respective contributions to chemical behavior and reactivity.

Figure 1: Structural decomposition of N-Me-Dl-Phe-Ome HCl linking chemical moieties to functional properties.

Hazard Identification & Risk Assessment

While often classified as a general irritant, the specific hazards of N-Me-Dl-Phe-Ome HCl arise from its potential to liberate hydrochloric acid upon contact with moisture and its identity as an amine salt.[1]

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

Toxicological Mechanisms[1]

-

Acidic Hydrolysis: Upon contact with mucous membranes (eyes, lungs), the HCl salt dissociates, lowering local pH and causing immediate irritation or chemical burns.[1]

-

Ester Hydrolysis: In vivo or enzymatic hydrolysis of the methyl ester releases methanol (toxic metabolite) and the free amino acid.[1] While the quantity in laboratory handling is usually sub-toxic, this pathway is relevant for metabolic stability studies.[1]

Strategic Handling & Storage Protocols

The primary degradation pathway for this compound is moisture-induced hydrolysis of the ester, accelerated by the acidic microenvironment of the HCl salt.[1]

Storage Protocol: The "Dry Chain"

-

Temperature: Store at Room Temperature (RT) or +4°C . Unlike free amino acids, the ester form is less stable at high temperatures.[1]

-

Atmosphere: Product is Hygroscopic .[1][6] Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.[1]

-

Container: Tightly sealed amber glass to prevent photodegradation, though the compound is generally photostable.[1]

Handling Workflow

The following decision tree outlines the safe handling procedures based on the operational scale.

Figure 2: Risk-based handling workflow determining PPE and engineering controls based on quantity.

Emergency Response & First Aid

Emergency protocols must address the specific chemical nature of the exposure.[1]

-

Eye Contact: Immediate Irrigation. The HCl salt creates an acidic environment.[1] Flush with water for >15 minutes. Mechanism: Dilution prevents corneal opacity from acid burns.[1]

-

Skin Contact: Wash with soap and water.[1][3][5][7][8][9] If irritation persists, consider potential sensitization to the phenyl moiety.[1]

-

Ingestion: Do NOT induce vomiting. The compound may release methanol upon hydrolysis in the stomach.[1] Rinse mouth and seek medical attention.

-

Spill Cleanup:

Synthetic Utility & Experimental Workflow

Why N-Methylation?

-

Metabolic Stability: Blocks the approach of peptidases, extending half-life.[1]

-

Permeability: Reduces the number of hydrogen bond donors, improving membrane permeability (blood-brain barrier penetration).[1]

Coupling Protocol (Solution Phase)

The steric bulk of the N-methyl group makes standard coupling difficult.[1] The following protocol uses HATU, a high-efficiency coupling reagent, to overcome this hindrance.

Reagents:

-

N-Me-Dl-Phe-Ome HCl (1.1 eq)[1]

-

HATU (1.1 eq)[1]

-

DIPEA (3.0 eq) - Crucial: Neutralizes the HCl salt to free the amine.[1]

-

DMF (Anhydrous)[1]

Figure 3: Optimized synthetic workflow for HATU-mediated coupling of N-methylated amino acids.

Troubleshooting

-

Low Yield: Often due to incomplete neutralization of the HCl salt.[1] Ensure DIPEA is fresh and used in excess (at least 3 equivalents).[1]

-

Racemization: While the starting material is DL (racemic), coupling conditions should be mild to prevent epimerization of the coupling partner if it is chiral.[1]

References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 74764925, N-Methyl-DL-phenylalanine methyl ester hydrochloride. Retrieved October 26, 2023, from [Link][1]

-

Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual citation for Section 5.1).

Sources

- 1. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 7. anaspec.com [anaspec.com]

- 8. fishersci.com [fishersci.com]

- 9. simmons.chemoventory.com [simmons.chemoventory.com]

Methodological & Application

Application Note: Protocol for N-Methylation of Amino Acid Methyl Esters

Executive Summary

N-methylated amino acids are critical building blocks in the design of peptidomimetics, offering enhanced metabolic stability, membrane permeability, and conformational constraints compared to their non-methylated counterparts.[1] This Application Note details the protocol for the N-methylation of amino acid methyl esters .

While various methods exist, this guide focuses on the Reductive Alkylation strategy using Sodium Triacetoxyborohydride (STAB) .[2] This method is selected as the industry "workhorse" due to its mild conditions, which minimize racemization and avoid the toxicity associated with cyanoborohydride reagents. A secondary high-fidelity method (Fukuyama-Mitsunobu) is provided for sterically hindered substrates.

Scientific Rationale & Mechanism

Why Reductive Alkylation?

Direct alkylation of amines using methyl iodide (MeI) often leads to uncontrollable over-methylation (quaternization). Reductive alkylation decouples the process into two steps:

-

Imine Formation: Condensation of the amine with formaldehyde to form a Schiff base (imine) or hemiaminal.

-

Selective Reduction: Reduction of the imine to the N-methyl amine.

The Reagent Choice: Sodium Triacetoxyborohydride (STAB) [3]

-

Selectivity: STAB is less reactive than Sodium Borohydride (

). It reduces imines faster than it reduces aldehydes. This allows the imine to form and be reduced in situ without consuming the formaldehyde reagent unproductively. -

Safety: Unlike Sodium Cyanoborohydride (

), STAB does not generate toxic cyanide byproducts or require strong acid handling. -

Solvent Compatibility: STAB is moisture-sensitive and reacts with methanol; therefore, aprotic solvents like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are required.[3]

Mechanistic Pathway & Risks

The primary risk in this protocol is over-methylation (formation of N,N-dimethyl species) and racemization (loss of chirality at the

-

Racemization Risk: Low.[4] The reaction proceeds through an iminium ion. Unlike direct alkylation with strong bases, the

-proton is not sufficiently acidic under these mild conditions to deprotonate and invert configuration. -

Over-methylation Risk: Moderate. The product (secondary amine) is more nucleophilic than the starting material (primary amine). Strict stoichiometry control is required.[5]

Figure 1: Reaction pathway for reductive alkylation. Green indicates the desired path; Red indicates the over-methylation side reaction.

Materials & Reagents

| Reagent | Specification | Role |

| Amino Acid Methyl Ester | HCl Salt, >98% Purity | Substrate |

| Formaldehyde | 37% aq. solution or Paraformaldehyde | Carbon Source |

| Sodium Triacetoxyborohydride (STAB) | 95% (Sigma-Aldrich) | Reducing Agent |

| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent (Primary) |

| Tetrahydrofuran (THF) | Anhydrous | Solvent (Alternative) |

| Sodium Acetate (NaOAc) | Anhydrous | Buffer/Base |

| Sodium Bicarbonate ( | Saturated aq. solution | Quenching |

Protocol A: Reductive Alkylation (Standard Method)

Scope: Suitable for non-hindered amino acids (Ala, Phe, Leu, Met, etc.). Pre-requisite: If starting with the HCl salt of the amino acid ester, it must be neutralized carefully to avoid ester hydrolysis.

Step-by-Step Procedure

-

Preparation of Free Base (In-situ):

-

In a flame-dried round-bottom flask, suspend the Amino Acid Methyl Ester HCl salt (1.0 equiv, e.g., 5 mmol) in anhydrous DCE (20 mL).

-

Add Sodium Acetate (1.0 - 1.1 equiv).

-

Note: Avoid strong organic bases like Triethylamine (TEA) if possible, as they can promote racemization or side reactions with STAB. NaOAc buffers the system effectively.

-

-

Imine Formation:

-

Add Formaldehyde (37% aq., 1.05 equiv).

-

Stir at room temperature for 15–20 minutes.

-

Observation: The mixture may become slightly cloudy. This "pre-incubation" ensures the imine forms before the reducing agent is introduced.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.

-

Caution: Gas evolution (

) may occur. -

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

-

Monitoring:

-

Monitor by TLC (Logic: Stain with Ninhydrin. Primary amines = Purple/Blue; Secondary amines = Red/Brown) or LC-MS.

-

Target: Disappearance of starting material.

-

-

Quenching & Workup:

-

Quench by adding saturated aqueous

(20 mL). Stir for 15 minutes to decompose excess borohydride. -

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Flash column chromatography (Silica gel).[6]

-

Eluent: Hexanes:Ethyl Acetate (gradient typically 4:1 to 1:1).

-

Protocol B: Fukuyama-Mitsunobu (High-Fidelity Method)

Scope: Required for sterically hindered amino acids (Val, Ile) or when absolute prevention of over-methylation is critical. This is a 3-step sequence but guarantees mono-methylation.

Workflow Summary

-

Protection: React AA-OMe with 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

Sulfonamide. -

Methylation: React Sulfonamide with Methanol (Mitsunobu) or Methyl Iodide/Base

N-Methyl Sulfonamide. -

Deprotection: Remove o-NBS group with Thiophenol/DBU

N-Me-AA-OMe.

Key Advantage

The electron-withdrawing o-NBS group acidifies the N-H proton, allowing alkylation under mild conditions, and physically prevents di-methylation.

Critical Quality Attributes (CQA) & Troubleshooting

Data Summary Table

| Parameter | Reductive Alkylation (STAB) | Fukuyama (o-NBS) |

| Step Count | 1 (One-pot) | 3 |

| Yield (Typical) | 70 - 85% | 80 - 95% (Cumulative) |

| Racemization Risk | Low (< 2%) | Very Low (< 1%) |

| Over-methylation | Risk exists (requires control) | Impossible |

| Steric Tolerance | Low (Struggles with Val/Ile) | High |

| Cost | Low | High (Reagents) |

Troubleshooting Guide

-

Issue: Significant Over-methylation (Dimethyl product observed) [5]

-

Issue: Low Conversion (Starting material remains)

-

Issue: Racemization (>5% enantiomer detected)

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][13] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[11] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[11]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[1][5][7][8][9][12][14][15][16] Chemical Reviews, 104(11), 5823–5846.

-

Biron, E., & Kessler, H. (2005).[11] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1] The Journal of Organic Chemistry, 70(13), 5183–5189.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Coupling Reagents for Sterically Hindered N-Methyl Amino Acids

[2][3]

Executive Summary

The introduction of N-methyl groups into peptide backbones improves metabolic stability and membrane permeability but drastically complicates synthesis. The N-methyl group introduces severe steric hindrance at the nucleophilic center and increases the propensity for cis/trans isomerism, making standard coupling reagents (e.g., HBTU, DIC) ineffective.[1] This guide details high-efficiency protocols using HATU , PyAOP , and Acid Chloride (via Ghosez’s Reagent/BTC) methodologies, specifically tailored for difficult N-methyl-to-N-methyl couplings.[1]

Mechanistic Insight: The N-Methyl Challenge

Steric Hindrance & Nucleophilicity

Unlike primary amines, N-methyl amino acids are secondary amines.[1] The bulky methyl group creates a "steric wall" that impedes the approach of the activated electrophile. Furthermore, the inductive effect of the methyl group increases the basicity of the amine, but the steric bulk drastically reduces its nucleophilicity.

Racemization Risk

Activation of N-methyl amino acids is highly prone to racemization via oxazolonium ion formation .

-

Mechanism: The carbonyl oxygen of the N-methyl amino acid attacks the activated carboxyl group, forming a 5-membered oxazolonium intermediate.

-

Result: This intermediate allows the

-proton to become acidic, leading to rapid epimerization (L -

Solution: Reagents containing the 7-azabenzotriazole moiety (HOAt derivatives like HATU/PyAOP) provide anchimeric assistance .[1] The pyridine nitrogen in the leaving group hydrogen-bonds with the incoming amine, stabilizing the transition state and accelerating coupling faster than the rate of racemization.

Visualization: Activation & Anchimeric Assistance

The following diagram illustrates the steric blockade and how HOAt-based reagents overcome it.

Caption: Comparison of standard OBt activation vs. HOAt-mediated anchimeric assistance, which pre-organizes the incoming amine to overcome steric hindrance.

Reagent Selection Matrix

| Reagent | Class | Best Use Case | Pros | Cons |

| HATU | Uronium (Aza) | Standard High-Difficulty. First-line choice for N-Me couplings. | Highest reactivity among standard reagents; minimizes racemization.[1] | Can react with amine to form guanidinium species if reaction is slow/excess used.[1] |

| PyAOP | Phosphonium (Aza) | Slow/Cyclization. Use when coupling time >2 hrs.[1] | No guanidinium side-reaction; excellent for cyclization.[1] | More expensive than HATU.[1] |

| COMU | Oxyma-Uronium | Green/Solubility. Alternative to HATU.[1][2] | Safer (non-explosive leaving group); high solubility in DMF/NMP; visual color change endpoint.[1] | Slightly less historical data than HATU for extreme sterics.[1] |

| BTC / Ghosez | Acid Chloride | "The Nuclear Option." For N-Me-Aib or N-Me-N-Me linkages. | Bypasses active ester intermediate entirely; extremely high reactivity.[1] | High risk of racemization if base is not strictly controlled; moisture sensitive.[1] |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for: Coupling steric N-methyl residues (e.g., N-Me-Val, N-Me-Phe) to a growing chain.

Reagents:

-

Activator: HATU (0.95 - 1.0 eq relative to Amino Acid)

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) for acid-sensitive resins.[1]

-

Solvent: DMF (anhydrous).[1] Note: NMP is superior for aggregation-prone sequences.

Step-by-Step:

-

Pre-Activation: Dissolve the N-protected N-methyl amino acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Base Addition: Add DIPEA (6.0 eq) to the mixture.

-

Coupling: Add the pre-activated solution to the resin-bound peptide (swelled in DMF).

-

Incubation: Shake at Room Temperature for 2–4 hours .

-

Optimization: For extremely difficult residues, double couple (repeat steps 1-4) or elevate temperature to 50°C (microwave or conventional).

-

-

Monitoring: Use the Chloranil Test (see Section 6).[1] Ninhydrin is ineffective for secondary amines.[1]

Protocol B: The "Nuclear Option" (In-Situ Acid Chloride)

Recommended for: Extremely hindered couplings (e.g., N-Me-Aib, N-Me-N-Me) where HATU fails.

Reagents:

-

Activator: Bis(trichloromethyl)carbonate (BTC/Triphosgene) OR Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1]

-

Base: TMP (2,4,6-Collidine).[1] DIPEA is too basic and risks racemization here.

Step-by-Step (BTC Method):

-

Dissolution: Dissolve N-protected amino acid (3-5 eq) and BTC (1.2 eq) in anhydrous THF or DCM (do not use DMF for the activation step).

-

Chloride Formation: Add Collidine (10 eq) dropwise at 0°C. A precipitate (collidinium chloride) will form.[1] Stir for 15-30 mins at 0°C, then 15 mins at RT.

-

Coupling: Add the resulting suspension (containing the amino acid chloride) directly to the resin-bound peptide.

-

Reaction: Shake for 1–2 hours.

-

Quench: Wash resin thoroughly with DCM then DMF to remove residual acid chloride.[1]

Protocol C: Cyclization / Slow Coupling (PyAOP)

Recommended for: Head-to-tail cyclization involving N-methyl residues.

Rationale: HATU can react with the N-terminus to form a permanent guanidinium cap if the cyclization is slow. PyAOP (phosphonium salt) cannot form this byproduct.[1]

Step-by-Step:

Critical Optimization Parameters

Base Selection

-

DIPEA: Standard for HATU/COMU.[1] Strong base, fast kinetics.[1]

-

2,4,6-Collidine: Weaker base.[1][2] Mandatory for Acid Chloride couplings or Cys/His containing peptides to suppress epimerization.[1]

Reaction Monitoring (The Chloranil Test)

Standard Ninhydrin (Kaiser) tests do not detect secondary amines (N-methyl groups) reliably. You must use the Chloranil or Bromophenol Blue test.[1]

Chloranil Protocol:

-

Place a few resin beads in a small tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green beads: Secondary amine present (Coupling Incomplete).[1]

-

Colorless/Yellow beads: Coupling Complete.

-

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Low Yield | Steric clash prevents attack. | Switch from HATU to BTC/Acid Chloride protocol.[1] Increase temperature to 60°C (if no Cys/His present). |

| Racemization | Base-catalyzed proton abstraction.[1] | Switch base to Collidine .[1] Reduce pre-activation time. Use PyAOP with HOAt additive. |

| Guanidinium Cap (+99 Da mass) | HATU reacting with N-terminus.[3] | Switch reagent to PyAOP or COMU .[1] Do not use large excess of HATU.[1] |

| Aggregation | Peptide chain folding on itself.[1] | Use Magic Mixture solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use pseudoproline dipeptides.[1] |

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[4][3][5] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[1] Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Coste, J., et al. (1990).[1][4] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

-

Falchi, A., et al. (2000).[1] Acid chlorides: A solution for the coupling of sterically hindered amino acids.[1][6] Tetrahedron Letters.

-

Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents Guide. Link

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Application Note: Strategic Synthesis of Neuroprotective Peptides Incorporating N-Methyl Phenylalanine

Abstract

The pursuit of novel neuroprotective therapeutics has identified peptides as promising candidates due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe). This modification enhances resistance to enzymatic degradation, improves pharmacokinetic profiles, and can modulate peptide conformation for optimal receptor binding.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis, purification, and characterization of neuroprotective peptides containing N-methyl phenylalanine, addressing the unique challenges associated with this modification.

Introduction: The Rationale for N-Methylation in Neuroprotective Peptides

Many neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, involve complex pathological cascades including excitotoxicity, oxidative stress, and apoptosis.[4] Peptides offer a promising avenue for intervention by targeting specific components of these pathways, such as NMDA receptors or protein-protein interactions involved in cell death signaling.[4]

The introduction of an N-methyl group to the peptide backbone, specifically at the amide nitrogen, imparts several advantageous properties:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][3]

-

Improved Pharmacokinetics: N-methylation can increase a peptide's lipophilicity, potentially improving its ability to cross the blood-brain barrier (BBB) and enhancing oral bioavailability.[2][5] N-methylphenylalanine-rich peptides, in particular, have been investigated as effective BBB shuttles.[6]

-

Conformational Rigidity: The modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, leading to improved receptor affinity and specificity.[1][3][7]

Despite these benefits, the synthesis of N-methylated peptides presents significant challenges, primarily due to the steric hindrance of the tertiary amine, which complicates the subsequent amino acid coupling step.[7][8][9] This guide provides robust protocols designed to overcome these synthetic hurdles.

Core Synthesis Workflow

The synthesis of N-methylated peptides follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential steps of deprotection, coupling, and washing, culminating in cleavage from the solid support and final purification.

Figure 2: The challenging coupling step onto an N-methylated amine.

Protocol 4.2: Cleavage and Deprotection

Causality: TFA is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are critical to "quench" the highly reactive cationic species (e.g., t-butyl cations) generated during this process, which would otherwise modify sensitive residues like Tryptophan or Methionine. [10]

| Cleavage Cocktail | Composition (v/v/v/w) | Target Peptide Characteristics |

|---|---|---|

| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | Peptides without Met, Cys, or Trp. [11] |

| Reagent K | TFA (82.5%) / Water (5%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) | General purpose; for peptides with Cys, Met, Trp, Tyr. [11] |

| TFA/TIS/Water | TFA (95%) / TIS (2.5%) / Water (2.5%) | For peptides with Trp(Boc) and Arg(Pbf) protection. [10] |

| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH4I (1.5%) | Specifically designed to prevent methionine oxidation. [12]|

Procedure:

-

Place the dry, resin-bound peptide in the reaction vessel.

-

Prepare the appropriate cleavage cocktail fresh. For a 0.1 mmol synthesis, use 5-10 mL.

-

Add the cocktail to the resin. Agitate at room temperature for 2-3 hours. Note: Prolonged cleavage times can sometimes lead to side reactions with N-methylated peptides, such as fragmentation between consecutive N-methyl residues. [13][14]4. Drain the TFA solution containing the cleaved peptide into a 50 mL conical tube.

-

Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture (e.g., 3000 x g for 5 min), decant the ether, and wash the pellet twice more with cold ether.

-

Air-dry the crude peptide pellet to remove residual ether.

Protocol 4.3: Purification and Characterization

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. [15]N-methylated peptides are often more hydrophobic than their non-methylated counterparts, requiring adjustments to the purification gradient.

1. Sample Preparation: a. Dissolve the crude peptide in a suitable solvent. Start with a Water/ACN mixture. For very hydrophobic peptides, dissolving in a small amount of DMSO or formic acid first may be necessary before diluting with the mobile phase. [16][17] 2. RP-HPLC Purification: a. Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 10 mm for preparative scale). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). d. Gradient: A typical gradient would be 5-65% B over 30 minutes. This must be optimized for each peptide. Due to increased hydrophobicity, a steeper or higher-end gradient may be required. e. Detection: Monitor absorbance at 220 nm and 280 nm. f. Collect fractions corresponding to the main peak.

3. Characterization: a. Analyze the purified fractions using analytical RP-HPLC to confirm purity (>95%). b. Confirm the identity and mass of the peptide using Mass Spectrometry (LC-MS or MALDI-TOF). The expected mass should account for the +14 Da mass shift for each N-methylation. [18]

Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Low Yield | Incomplete coupling at the N-methylated site. | Use HATU or COMU, increase reagent equivalents (5-10 eq), extend coupling time (2-4h or overnight), and perform double couplings. Consider microwave assistance. [2][19] |

| Deletion Sequences | Incomplete Fmoc deprotection or incomplete coupling. | Ensure fresh 20% piperidine solution. For difficult deprotections, slightly extend the second deprotection step. Confirm coupling completion with a chloranil test. |

| Side Product (+57 Da) | Acetylation of the N-terminal by residual acetic anhydride if used. | N-terminal acetylation should be performed as a discrete final step if required. Loss of an N-terminal Ac-N-methylamino acid during TFA cleavage has also been reported. [14][20] |

| Multiple Peaks in HPLC | Presence of cis/trans isomers around the N-methyl-Phe bond. [13][14] | This is an inherent property. Try altering the HPLC temperature or using a different mobile phase modifier (e.g., formic acid) which can sometimes coalesce the peaks. |

| Poor Solubility | High hydrophobicity of the N-methylated peptide. | Use co-solvents like DMSO, isopropanol, or formic acid for initial dissolution. [21]For HPLC, inject in the strongest solvent possible that is miscible with the initial mobile phase. |

Conclusion

The incorporation of N-methyl phenylalanine is a powerful strategy for enhancing the drug-like properties of neuroprotective peptides. While synthetically challenging, the use of optimized protocols, including potent coupling reagents like HATU and careful selection of cleavage conditions, enables the reliable production of these valuable molecules. The methodologies presented in this guide provide a robust, self-validating framework for researchers to successfully synthesize, purify, and characterize N-methylated peptides, accelerating the development of next-generation neurotherapeutics.

References

-

Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.[Link]

-

Ushakova, V., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. PMC.[Link]

-

Stathopoulos, P., & Papini, A. M. (2002). A cleavage cocktail for methionine-containing peptides. PubMed, NIH.[Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.[Link]

-

Kolosov, P., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. MDPI.[Link]

-

Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC, PubMed Central.[Link]

-

Video: Solid Phase Synthesis. JoVE. (2017). [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.[Link]

-

Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.[Link]

-

Legocka, A., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]

-

Anderson, S. A., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.[Link]

-

Feng, H., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.[Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.[Link]

-

Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.[Link]

-

Teixidó, M., et al. (2007). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]

-

Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC.[Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]

-

Meloni, B. P., et al. (2015). Neuroprotective peptides fused to arginine-rich cell penetrating peptides. ResearchGate.[Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec.[Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Mpatho, K. S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. NIH.[Link]

-

Haskell-Luevano, C., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. PMC, NIH.[Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.[Link]

-

Hart-Smith, G., & Raftery, M. J. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC.[Link]

-

Designing Purification Methods for Hydrophobic Peptides. The Nest Group.[Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

-

Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. (2024). [Link]

-

Brenneman, D. E., et al. (2004). Protective peptides that are orally active and mechanistically nonchiral. PubMed.[Link]

-

How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. (2023). [Link]

-

Tsiatsiani, L., & Gevaert, K. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, ACS Publications.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nestgrp.com [nestgrp.com]

- 18. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 20. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

Reaction conditions for amide bond formation with N-Me-Dl-Phe-Ome

Application Note & Protocol Guide

Abstract

This guide details the optimized reaction conditions for utilizing N-Me-Dl-Phe-Ome (N-methyl-DL-phenylalanine methyl ester) as a nucleophile in amide bond formation. Due to the significant steric hindrance imposed by the N-methyl group and the secondary amine nature, standard coupling protocols (e.g., EDC/NHS, HBTU) often result in poor yields or failed reactions. This document provides two validated protocols: a HATU-mediated method for general synthesis and a Bis(trichloromethyl)carbonate (BTC) method for difficult, sterically congested couplings.

Introduction: The N-Methyl Challenge

Incorporating N-methylated amino acids like N-Me-Dl-Phe-Ome into peptide backbones is a critical strategy in peptidomimetic drug design to improve metabolic stability and membrane permeability. However, the N-methyl group introduces two primary synthetic hurdles:

-

Steric Hindrance: The methyl group creates a "steric wall" around the nucleophilic nitrogen, drastically reducing the rate of attack on the activated carbonyl of the coupling partner.

-

Nucleophilicity vs. Basicity: While N-alkylation increases basicity (inductive effect), the steric bulk prevents effective orbital overlap during the tetrahedral intermediate formation.

Note on Stereochemistry: The reagent N-Me-Dl-Phe-Ome is a racemic mixture (DL) . If coupled with a chiral carboxylic acid (e.g., Boc-L-Ala-OH), the product will be a mixture of diastereomers (L-L and L-D). These will have distinct physical properties and will likely require separation via HPLC or column chromatography.

Mechanistic Insight & Reagent Selection

Standard reagents like HBTU or EDC are insufficient because the activated ester (OBt) is not reactive enough to overcome the energy barrier of the hindered amine attack.

-

The Solution: HOAt-based Reagents (HATU/PyAOP). The substitution of the benzene ring (in HOBt) with a pyridine ring (in HOAt) introduces a nitrogen atom that provides anchimeric assistance (neighboring group participation).[1] This stabilizes the transition state and accelerates the acylation of the hindered secondary amine.

-

The "Nuclear Option": Acid Chlorides via BTC. For extremely difficult couplings, converting the carboxylic acid to an acid chloride in situ using BTC (Triphosgene) generates a highly electrophilic species that reacts rapidly with N-methyl amines.

Figure 1: Mechanism of HATU-mediated activation showing the pathway to overcoming steric hindrance.

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Best for: General coupling of N-Me-Dl-Phe-Ome with standard Fmoc/Boc-protected amino acids.

Reagents

-

Amine: N-Me-Dl-Phe-Ome (HCl salt usually requires 1 extra eq. of base).

-

Acid: Fmoc-AA-OH or Boc-AA-OH (1.2 – 1.5 equivalents).

-

Coupling Reagent: HATU (1.2 – 1.5 equivalents).

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure

-

Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir for 1–2 minutes to pre-activate the acid (generating the OAt ester).

-

Critical: Do not stir longer than 5 minutes before adding the amine to minimize racemization of the acid.

-

-

Amine Addition: Add N-Me-Dl-Phe-Ome (1.0 eq).

-

Note: If the amine is an HCl salt, add an additional 1.0 eq of DIPEA to neutralize it before adding to the reaction.

-

-

Reaction: Stir the mixture at room temperature under nitrogen/argon.

-

Monitoring: Monitor via TLC or LC-MS.

-

Visual Check: Ninhydrin (Kaiser) test does not work for secondary amines.[4] Use the Chloranil Test or Bromophenol Blue test to check for the disappearance of the secondary amine.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash sequentially with 5% NaHCO₃ (2x), 1M KHSO₄ or 5% Citric Acid (2x), and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: BTC (Triphosgene) Mediated Coupling

Best for: Extremely sterically hindered acids (e.g., Aib, Val, Ile) or when HATU fails. This method generates an acid chloride in situ.

Safety Warning

BTC (Bis(trichloromethyl)carbonate) generates phosgene gas upon decomposition. This reaction MUST be performed in a well-ventilated fume hood.

Reagents

-

Amine: N-Me-Dl-Phe-Ome (1.0 eq).

-

Acid: Protected Amino Acid (1.1 eq).

-

Activator: BTC (0.4 eq). Note: 1 mole of BTC generates 3 moles of phosgene equivalents.

-

Base: 2,4,6-Collidine (3–5 eq). Collidine is preferred over DIPEA to suppress racemization during acid chloride formation.

-

Solvent: THF (Anhydrous) or DCM.

Step-by-Step Procedure

-

Preparation: Dissolve the Carboxylic Acid (1.1 eq) and BTC (0.4 eq) in anhydrous THF (or DCM) under inert atmosphere.

-

Activation: Cool the solution to 0°C. Dropwise add Collidine (3.0 eq). A white precipitate (collidinium chloride) will form.

-

Formation: Stir at 0°C for 15–30 minutes to ensure acid chloride formation.

-

Coupling: Add a solution of N-Me-Dl-Phe-Ome (1.0 eq) (and 1.0 eq Collidine if HCl salt) in THF/DCM dropwise to the mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quenching: Quench carefully with saturated aqueous NaHCO₃ (gas evolution may occur).

-

Workup: Extract with DCM or EtOAc, wash with 5% Citric acid and Brine.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Steric clash prevents attack. | Switch from HATU to Protocol B (BTC) or use PyAOP . |

| Racemization of Acid | Over-activation or strong base. | Use Collidine instead of DIPEA/TEA. Reduce pre-activation time. |

| No Reaction | Amine is protonated (salt). | Ensure enough base is added to neutralize the HCl salt of N-Me-Dl-Phe-Ome. |

| Diketopiperazine (DKP) | Intramolecular cyclization. | Avoid basic conditions during workup if the N-terminus of the acid is deprotected. |

Workflow Decision Tree

Figure 2: Decision tree for selecting the appropriate coupling protocol based on steric demands.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][5][6] An efficient peptide coupling additive.[4][5][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Coste, J., et al. (1990). BOP and PyBOP: two robust and efficient reagents for the coupling of N-methylated amino acids. Tetrahedron Letters, 31(2), 205-208. Link

-

Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Organic Process Research & Development, 17(9), 1154-1162. (Discusses BTC usage). Link

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[2] Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Yield Scale-Up of N-Methyl-DL-Phenylalanine Methyl Ester

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Methyl-DL-phenylalanine methyl ester (N-Me-DL-Phe-OMe) , a critical building block in the development of peptidomimetics and N-methylated peptide therapeutics.[1] N-methylation of amino acids improves metabolic stability and membrane permeability, making this motif highly valuable in drug discovery.[1]

The primary challenge in scaling this synthesis is chemoselectivity : preventing the formation of the dimethylated byproduct (

-

Quantitative Esterification: Using a thionyl chloride/methanol system with optimized thermal management.[1][2]

-

Selective Reductive Alkylation: Utilizing a catalytic hydrogenation approach (Pd/C) that offers superior atom economy and "green" processing compared to hydride reagents (e.g., NaBH

CN).[1]

Reaction Scheme & Mechanism

The synthesis proceeds via Fischer esterification followed by reductive amination.

Figure 1: Synthetic pathway designed for minimal side-product formation.

Phase 1: Esterification of DL-Phenylalanine[1][3]

The activation of the carboxylic acid using thionyl chloride (

Reagents & Equipment

-

Substrate: DL-Phenylalanine (99% purity).

-

Reagent: Thionyl Chloride (

) – Freshly distilled preferred.[1] -

Solvent: Methanol (Anhydrous, <0.05% water).[1]

-

Equipment: Glass-lined reactor (or RBF for pilot), reflux condenser, caustic scrubber (

) for off-gas.[1]

Protocol (Scale: 1.0 kg Input)

-

Setup: Charge the reactor with Methanol (5.0 L, 5 vol) . Cool the solvent to -5°C to 0°C using a glycol jacket.

-

Activation (Exothermic): Add Thionyl Chloride (1.2 equiv, 0.44 L) dropwise.

-

Critical Control: Maintain internal temperature <10°C . The reaction of

with MeOH generates HCl and significant heat. -

Safety: Ensure the scrubber is active to trap

and

-

-

Addition: Add DL-Phenylalanine (1.0 kg) portion-wise as a solid. The slurry will gradually dissolve.

-

Reaction: Warm the mixture to Room Temperature (20-25°C) and stir for 1 hour. Then, heat to Reflux (65°C) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1, Stain: Ninhydrin).[1]

-

-

Workup:

Phase 2: Selective N-Methylation (Reductive Amination)[1]

This step uses formaldehyde and catalytic hydrogenation.[1][5][6] This method is preferred over hydride reductions (NaBH

Reagents[7][8][9][10]

-

Alkylating Agent: Formaldehyde (37% aq.[1][6] solution) or Paraformaldehyde.[1]

-

Catalyst: 10% Pd/C (50% water wet).[1]

-

Base: Sodium Acetate (NaOAc) or Triethylamine (Et

N) – To free the amine.[1]

Protocol (Scale: Based on 1 kg Start Material)

-

Neutralization: Dissolve the crude ester salt in Methanol (6 L) . Add Sodium Acetate (1.1 equiv) to buffer the solution and liberate the free amine.[1]

-

Catalyst Loading: Under a nitrogen blanket, charge 10% Pd/C (5 wt% loading relative to substrate) .[1]

-

Aldehyde Addition: Add Formaldehyde (37% aq., 1.05 equiv) .

-

Hydrogenation:

-

Purge reactor with Nitrogen (

), then Hydrogen ( -

Pressurize to 3–5 bar (45–75 psi)

. -

Stir vigorously at 25–30°C for 6–12 hours.

-

-

Filtration: Vent

. Filter the catalyst through a Celite pad (or sparkler filter) under nitrogen.[1] Caution: Spent Pd/C is pyrophoric. -

Isolation:

Purification & Solid Form Generation

The free base is an oil. For stability and ease of handling, convert to the Hydrochloride salt.[1]

-

Salt Formation: Dissolve the oily free base in Diethyl Ether (or MTBE for safety).[1]

-

Precipitation: Cool to 0°C and bubble dry HCl gas (or add HCl in Dioxane) until pH < 3.

-

Crystallization: The white solid precipitates immediately. Filter and wash with cold ether.

-

Recrystallization: If purity is <98%, recrystallize from Methanol/Diethyl Ether .[1]

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White Crystalline Solid | HCl Salt form |

| Melting Point | 158 – 162 °C | Literature value for L-isomer; DL is similar |

| Yield (Overall) | 85 – 90% | From DL-Phe start |

| Purity (HPLC) | > 98.5% | < 0.5% Dimethyl impurity |

Process Logic & Troubleshooting

Figure 2: Decision logic for reaction monitoring and quality control.

Critical Troubleshooting:

-

Over-methylation: If dimethyl-Phe is observed (>2%), reduce the Formaldehyde equivalents in the next run to 0.95 and accept slightly lower yield, or switch to Sodium Triacetoxyborohydride (STAB) which is milder than catalytic hydrogenation for stopping at the secondary amine [1].[1]

-

Ester Hydrolysis: Avoid water in the esterification step. Ensure the neutralization in Phase 2 is done cold to prevent base-catalyzed hydrolysis of the methyl ester.

Process Safety & Engineering

-

Thermal Runaway: The addition of

to Methanol is highly exothermic. Cooling capacity must be sufficient to maintain -

Gas Evolution: Phase 1 generates stoichiometric quantities of

and -

Hydrogenation Hazards: Ground all equipment. Use Type D conductive bags for catalyst handling.[1] Ensure reactor is rated for pressure.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Fischer Esterification and Eschweiler-Clarke type mechanisms).

-

Sigma-Aldrich. "L-Phenylalanine methyl ester hydrochloride Product Sheet."[1] (Used for physical property verification). Link

-

Org. Synth. (1988).[1] "Esterification of Amino Acids." Organic Syntheses, Coll.[1] Vol. 6, p.190.[1] (Standard protocols for amino acid esterification). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for N-Methyl Phenylalanine (N-Me-Phe)

Status: Operational Ticket Topic: Removal of unreacted N-methyl phenylalanine from reaction mixtures Assigned Specialist: Senior Application Scientist

Executive Summary

N-methyl phenylalanine (N-Me-Phe) is a critical building block in peptide therapeutics, utilized to enhance metabolic stability and membrane permeability. However, its presence in reaction mixtures presents unique purification challenges compared to standard amino acids.[1] The N-methyl group introduces steric hindrance that slows coupling rates—often necessitating large excesses of reagent—and alters the physicochemical properties (lipophilicity, pKa) of the molecule, complicating standard extraction protocols.

This guide provides field-validated workflows for removing unreacted N-Me-Phe, whether it exists as an excess reagent (Fmoc/Boc-protected) or a free amine contaminant.

Module 1: Liquid-Liquid Extraction (LLE) Protocols

Applicability: Solution-phase synthesis where N-Me-Phe is used as a protected intermediate (e.g., Fmoc-N-Me-Phe-OH).

The Challenge: The "Amphiphilic Trap"

N-methylated amino acids are more lipophilic than their non-methylated counterparts.[2] Standard aqueous washes often result in stable emulsions or poor phase separation, leading to yield loss.[1]

Protocol A: Removing Excess Fmoc-N-Me-Phe-OH (Acidic Contaminant)

Scenario: You used excess Fmoc-N-Me-Phe-OH to drive a coupling reaction to completion. The reaction mixture contains your neutral peptide product and unreacted carboxylic acid.[2]

| Step | Action | Mechanism/Rationale |

| 1. Dilution | Dilute reaction mixture with Ethyl Acetate (EtOAc) rather than DCM. | DCM (density ~1.[2]33) often forms emulsions with peptide-rich aqueous layers. EtOAc (density ~0.[1][2]90) provides cleaner phase breaks.[1][2] |

| 2. Acid Wash | Wash organic phase with 1M KHSO₄ (2x).[1] | Removes any amine catalysts (e.g., DIEA, DMAP) or unreacted amine nucleophiles. |

| 3. Base Extraction | Extract organic phase with 5% NaHCO₃ (w/v) (3x).[1] | Critical Step: Converts the unreacted Fmoc-N-Me-Phe-OH into its water-soluble carboxylate salt (R-COO⁻ Na⁺), partitioning it into the aqueous layer. |

| 4. Brine Wash | Wash organic phase with saturated NaCl.[1][2] | Removes residual water and breaks micro-emulsions. |

| 5.[1][2] Drying | Dry over anhydrous Na₂SO₄ and concentrate.[2] | Standard isolation.[1][2][3] |

Protocol B: Removing Unreacted H-N-Me-Phe-OR (Basic Contaminant)

Scenario: N-Me-Phe ester was the nucleophile, and you need to remove the unreacted amine.

-

Dilute with EtOAc.

-

Wash with 10% Citric Acid or 1M KHSO₄ (3x).

-

Dry and concentrate.

Module 2: Scavenger Resin Workflows

Applicability: High-throughput synthesis or "difficult" sequences where LLE causes emulsions.

Workflow Visualization

Caption: Decision tree for selecting scavenger resins based on the chemical nature of the unreacted N-Me-Phe species.

Protocol: Resin Scavenging

-

Stoichiometry: Add 2–4 equivalents of scavenger resin relative to the excess reagent used.[2]

-

Solvent: Ensure the reaction solvent (DMF/DCM) swells the resin.[2] Polystyrene-based scavengers require DCM or THF for optimal swelling; they perform poorly in MeOH.

-

Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours.

-

Filtration: Filter through a frit. The unreacted N-Me-Phe is trapped on the beads; the filtrate contains your product.[2]

Module 3: Detection & Monitoring (The "Invisible" Amine)

Issue: Standard Ninhydrin (Kaiser) tests are often false-negative for N-methylated amino acids because they are secondary amines.

The Solution: Chloranil Test

You must use the Chloranil test or the Acetaldehyde/Chloranil method to detect unreacted N-Me-Phe on solid phase.[2]

Reagents:

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[1]

Procedure:

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (Secondary amine present -> Coupling incomplete).[1]

-

Colorless/Yellow Beads: Negative (Secondary amine acylated -> Coupling complete).[1]

Expert Insight: Do not rely on UV monitoring of the Fmoc deprotection alone. Steric hindrance of N-Me-Phe can lead to slow deprotection and slow coupling. Always verify chemically.

Module 4: Chromatographic Separation (HPLC)

Applicability: Final purification of peptides containing N-Me-Phe or separating N-Me-Phe from Phe.

Separation Physics

N-methylation removes a hydrogen bond donor (the amide proton) and adds a hydrophobic methyl group.[2] This generally increases retention time on Reverse Phase (C18) columns compared to the non-methylated parent.[2]

Recommended Conditions:

-

Column: C18 or C8 (End-capped columns are preferred to reduce silanol interactions with the secondary amine).

-

Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient: N-Me-Phe derivatives often elute 2–5% ACN later than their non-methylated counterparts. A shallow gradient (e.g., 0.5% B per minute) is required for baseline separation.

Frequently Asked Questions (FAQs)

Q1: I am trying to separate N-Me-Phe from Phe after a methylation reaction, but they co-elute. What can I do? A: If RP-HPLC fails, consider Ligand-Exchange Chromatography . Copper(II) complexes bind differently to N-methylated amino acids vs. primary amino acids.[1] Alternatively, use an isocyanate scavenger resin (see Module 2) if the Phe is a contaminant; primary amines react much faster with isocyanates than sterically hindered secondary amines (N-Me-Phe), allowing you to "fish out" the unreacted Phe.

Q2: My coupling to the N-Me-Phe residue failed despite using excess reagent. Why? A: Coupling onto a secondary amine is difficult due to steric hindrance.[2] Standard activation (HBTU/DIEA) often fails.[1]

-

Fix: Perform double coupling.

-

Fix: Use microwave-assisted synthesis (e.g., 75°C for 5 mins) to overcome the energy barrier.

Q3: Why does my extracted product oil out instead of crystallizing? A: N-methylated peptides are notorious for not crystallizing due to the disruption of hydrogen bonding networks (the "amide effect").[2]

-

Fix: Lyophilize from Water/Acetonitrile to obtain a powder.

-

Fix: Precipitate from cold Diethyl Ether or MTBE/Hexane mixtures.[2]

Q4: Can I use the Kaiser test if I heat it longer? A: Generally, no. While prolonged heating might show a faint color, it is not quantitative or reliable for secondary amines.[1] The Chloranil test is the industry standard for this specific application.[2]

References

-

Solution-Phase Synthesis of Hindered N-Methylated Peptides. Journal of Organic Chemistry. Describes extraction protocols for N-methylated peptides using NaHCO3 and KHSO4 workups.

-

Color Test for Selective Detection of Secondary Amines. Journal of Combinatorial Chemistry. Details the Acetaldehyde/Chloranil method for detecting N-methyl amino acids on resin.

-

Resins with Functional Groups as Scavengers. Glycopeptide.com. Technical data on using aminomethyl and isocyanate resins for purification. [1]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. Discusses the solubility and deprotection kinetics of Fmoc-derivatives, relevant to workup strategies.

-

N-Methylphenylalanine Structure and Properties. PubChem. Provides physicochemical data (pKa, lipophilicity) supporting the extraction logic.[1]

Sources

Technical Support Center: Optimizing HATU Coupling with N-Methylated Amino Acids

Status: Operational Agent: Senior Application Scientist Subject: High-Efficiency Coupling of Sterically Hindered N-Methyl Residues Reference ID: HATU-NM-OPT-2024

Introduction: The Steric Wall

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard coupling protocol (HBTU/DIEA) failed to yield product when introducing or coupling onto an N-methylated amino acid.

The Challenge: N-methylation removes the amide hydrogen, eliminating a crucial hydrogen bond donor and introducing significant steric bulk. This creates a "steric wall" that drastically slows down nucleophilic attack. Standard reagents often fail here, leading to deletion sequences or extensive epimerization.

The Solution: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for these difficult junctions. However, it is not a "magic bullet"—it requires precise control over stoichiometry, base strength, and solvent environment to function without causing side reactions like guanidinylation or racemization.

Module 1: The Mechanism (Why HATU?)

User Question: Why is HATU recommended over HBTU for N-methyl amino acids?

Technical Insight: The superiority of HATU lies in the 7-azabenzotriazole (HOAt) leaving group. Unlike HBTU (which uses HOBt), the pyridine nitrogen in HATU provides an intramolecular hydrogen bond (anchimeric assistance) to the incoming amine. This "neighboring group effect" positions the amine for optimal attack on the carbonyl, accelerating the reaction rate by orders of magnitude—crucial for overcoming the steric hindrance of N-methyl groups.

Visualization: The Neighboring Group Effect

Figure 1: The catalytic advantage of HATU. The pyridine nitrogen (N7) stabilizes the transition state via hydrogen bonding, accelerating coupling even in sterically hindered environments.

Module 2: Troubleshooting Low Yields

User Question: I am coupling Fmoc-N(Me)-Ala-OH onto a resin, but the Kaiser test is negative (or ambiguous) and HPLC shows low conversion. What parameters should I change?

Diagnostic Protocol: Low yields with N-methyls are almost always due to steric hindrance preventing the two reactants from meeting effectively.

Optimization Matrix

| Parameter | Standard Protocol | Optimized for N-Methyls | Rationale |

| Solvent | DMF | NMP (N-methylpyrrolidone) | N-methyl peptides are prone to aggregation (beta-sheet formation). NMP solvates the resin and peptide backbone better than DMF, exposing the reactive amine. |

| Stoichiometry | 4 eq. AA / 4 eq.[1][2][3] HATU | 2 x (3 eq. AA / 3 eq. HATU) | Double coupling is more effective than a single high-concentration coupling. It refreshes the reactive species. |

| Temperature | Room Temp | 50°C - 60°C | Heat provides the kinetic energy to overcome the steric barrier. Warning: Do not exceed 60°C to avoid degradation. |

| Reaction Time | 30-60 min | 2 x 2 hours | Steric hindrance slows the kinetics; the reaction simply needs more time. |

Action Plan:

-

Switch solvent to NMP .

-

Perform a Double Coupling : React for 2 hours, drain, wash with NMP, and repeat with fresh reagents for another 2 hours.

-

If available, use Microwave Irradiation (75°C for 5 min) as it is particularly effective for N-methyl couplings.

Module 3: Troubleshooting Purity (Side Reactions)

User Question: My mass spec shows a peak at +99 Da or significant epimerization. Is HATU causing this?